N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazolidine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c1-22-15-7-5-13(6-8-15)20-17-21(9-10-24-17)16(23)19-14-4-2-3-12(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQWRLQUFWXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(CCS2)C(=S)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide typically involves the reaction of 3-chloroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Influence: The thiazolane core in the target compound distinguishes it from benzothiazole (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) or benzamide analogs (e.g., flutolanil). Thiazolane’s saturated ring may confer conformational flexibility, enhancing binding to dynamic biological targets compared to rigid aromatic cores .
Substituent Effects: The 3-chlorophenyl group is a common feature in antimicrobial agents (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl) acetamide), suggesting its role in disrupting microbial membrane integrity or enzyme function . The 4-methoxyphenyl imino group in the target compound may enhance solubility compared to nitro or trifluoromethyl substituents in analogs like flutolanil, which are more electron-withdrawing and hydrophobic .
Biological Activity
N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.86 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens. A study reported minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL for derivatives with similar structures, indicating potent antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity. For example, related compounds demonstrated IC50 values as low as 1.61 ± 1.92 µg/mL in various cancer cell lines . The presence of the thiazole moiety is crucial for this activity, as it contributes to the inhibition of cancer cell proliferation.
Study 1: Antimicrobial Evaluation
In vitro studies evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that these compounds exhibited strong bactericidal effects against Gram-positive bacteria and moderate activity against Gram-negative strains .
Study 2: Antitumor Effects
A comprehensive study focused on the anticancer potential of thiazole derivatives found that compounds with similar structures effectively inhibited cell growth in multiple cancer cell lines. The most active compounds were noted for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and necroptosis .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during imine formation to prevent side reactions (e.g., hydrolysis of the thiazolane ring) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the thiazolane sulfur atom .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate imine condensation .
- Validation : Monitor reaction progress via TLC and isolate intermediates via column chromatography to ensure purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ multi-modal characterization:
- NMR Spectroscopy : Analyze and spectra to verify substituent positions (e.g., methoxy group at 4-position on phenyl ring) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ peaks matching the exact mass (e.g., m/z calculated for C₁₇H₁₅ClN₃OS₂: 408.03) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
- Key Metrics : Analyze bond lengths (e.g., C=N imine bond ~1.28 Å) and torsion angles to distinguish between thiazolidine vs. thiazole tautomers .
- Software : Use Olex2 or Mercury for visualization and validation of hydrogen-bonding networks .
Q. What strategies address contradictions in spectral data during characterization?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping peaks caused by conformational exchange (e.g., thiazolane ring puckering) by conducting variable-temperature NMR .
- 2D NMR (COSY, NOESY) : Assign proton-proton correlations to confirm spatial proximity of substituents (e.g., NOE between methoxy protons and thiazolane CH₂ groups) .
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .
Q. How do electronic effects of substituents influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents (Cl: +0.23, OMe: -0.27) with reaction rates in nucleophilic substitutions .
- Docking Studies : Use AutoDock Vina to predict binding affinity to enzyme targets (e.g., cytochrome P450) based on electron-withdrawing Cl and electron-donating OMe groups .
- In Vitro Assays : Test thiol-disulfide exchange reactivity using glutathione (GSH) to evaluate redox potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
